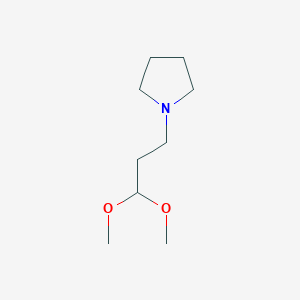
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol
Übersicht
Beschreibung
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is a chemical compound known for its unique structure and reactivity It features a piperidinol ring substituted with a 1,1-dimethyl-2-propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol typically involves the reaction of piperidone with 1,1-dimethyl-2-propynyl lithium or a similar organometallic reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The piperidinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dimethyl-2-propynyl)-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
1-(1,1-Dimethyl-2-propynyl)-4-piperidine: A similar compound lacking the hydroxyl group.
Uniqueness
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 1,1-dimethyl-2-propynyl group
Eigenschaften
CAS-Nummer |
240400-96-8 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(2-methylbut-3-yn-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1,9,12H,5-8H2,2-3H3 |
InChI-Schlüssel |
JXLBZBQQIQAJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)N1CCC(CC1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

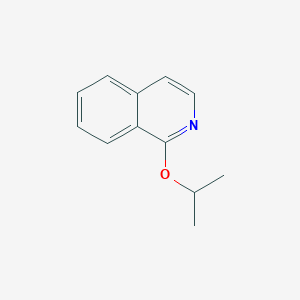

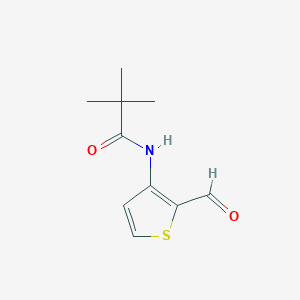

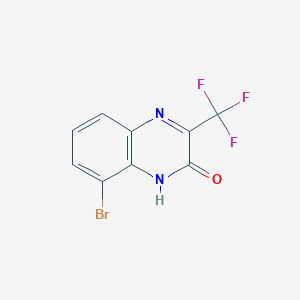

![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan](/img/structure/B8393626.png)
![2-[(2-Hydroxy-ethyl)-methoxy-amino]-ethanol](/img/structure/B8393631.png)

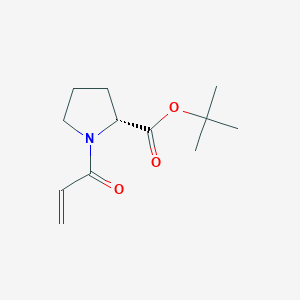
![6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8393647.png)

![1,2-Benzisothiazole, 3-[(difluoromethyl)thio]-](/img/structure/B8393654.png)
